molecular formula C15H19N3O3S B11164416 3-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide

3-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11164416
M. Wt: 321.4 g/mol
InChI Key: HNIQHVDYUAYIRB-UHFFFAOYSA-N
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Description

3-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thiadiazole intermediate.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction, where an ethyl halide reacts with the thiadiazole intermediate.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where the thiadiazole intermediate reacts with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Methoxyphenyl halides, ethyl halides, nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-ETHOXY-4-METHOXYPHENOL: A structurally related compound with similar functional groups.

    4-METHOXYPHENETHYLAMINE: Another compound with a methoxyphenyl group, used as a precursor in organic synthesis.

    5-ETHOXY-1-(4-METHOXYPHENYL)-5-METHYL-3-PHENYLIMIDAZOLIDINE-2,4-DIONE: A hydantoin derivative with similar structural features.

Uniqueness

3-ETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is unique due to its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

3-ethoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C15H19N3O3S/c1-3-21-9-8-13(19)16-15-18-17-14(22-15)10-11-4-6-12(20-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,16,18,19)

InChI Key

HNIQHVDYUAYIRB-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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